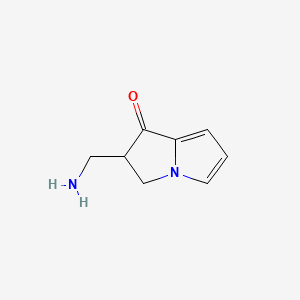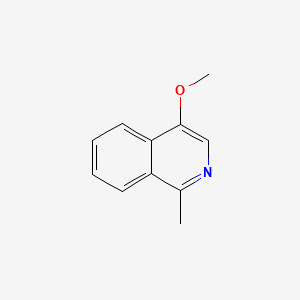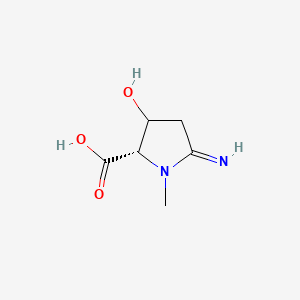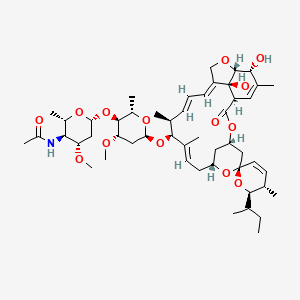
Aab(1) avermectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its molecular formula C50H75NO14 and a molecular weight of 914.1288 . It is primarily used in the field of veterinary medicine and agriculture to control parasitic infections and pests.
Preparation Methods
The synthesis of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves several steps, starting from the parent compound avermectin B1. The key steps include:
Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of avermectins and their derivatives.
Biology: It is used to investigate the biological activity of avermectins, particularly their anthelmintic and insecticidal properties.
Medicine: It is explored for its potential therapeutic applications in treating parasitic infections.
Industry: It is used in the development of new pesticides and veterinary drugs.
Mechanism of Action
The mechanism of action of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves binding to specific molecular targets in parasites and insects. It primarily targets glutamate-gated chloride channels, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite or insect . The compound’s efficacy is attributed to its high affinity for these channels and its ability to disrupt normal cellular function.
Comparison with Similar Compounds
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is unique among avermectin derivatives due to its specific chemical modifications. Similar compounds include:
Avermectin B1: The parent compound, known for its broad-spectrum anthelmintic and insecticidal activity.
Ivermectin: A widely used derivative with enhanced potency and a broader spectrum of activity.
Doramectin: Another derivative with improved pharmacokinetic properties and efficacy.
Compared to these compounds, 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 offers unique advantages in terms of its specific chemical structure and targeted activity.
Properties
CAS No. |
160902-72-7 |
|---|---|
Molecular Formula |
C50H75NO14 |
Molecular Weight |
914.143 |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChI Key |
ZKWQQXZUCOBISE-ICGOKAJASA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Synonyms |
4/'/'-epiacetylamino-4/'/'-deoxyavermectin B1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)
![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1alpha(1R*,2S*),2alpha]-(9CI)](/img/new.no-structure.jpg)
![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)
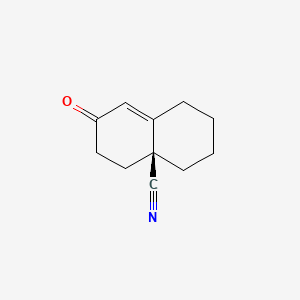
![2H,6H-1,4,7-Trioxa-2-azacyclopenta[cd]indene](/img/structure/B575641.png)
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)
